3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine
Brand Name: Vulcanchem
CAS No.: 149981-21-5
VCID: VC20786921
InChI: InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20)
SMILES: CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C
Molecular Formula: C13H13N5O4S
Molecular Weight: 335.34 g/mol

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

CAS No.: 149981-21-5

Cat. No.: VC20786921

Molecular Formula: C13H13N5O4S

Molecular Weight: 335.34 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine - 149981-21-5

Specification

CAS No. 149981-21-5
Molecular Formula C13H13N5O4S
Molecular Weight 335.34 g/mol
IUPAC Name 4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide
Standard InChI InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20)
Standard InChI Key DDFVXPNYCNTGTD-UHFFFAOYSA-N
SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C
Canonical SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C

Introduction

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a synthetic xanthine derivative with notable pharmacological properties, particularly as an adenosine receptor antagonist. This compound has garnered attention in biomedical research for its potential applications in neurology, oncology, and enzyme modulation. Below is a structured analysis of its chemical properties, synthesis, and biological activity.

Synthesis and Structural Modifications

The compound is synthesized via multi-step organic reactions. Key methods include:

  • Starting Materials: 5,6-Diaminouracil derivatives, as described in xanthine synthesis protocols .

  • Key Steps: Alkylation and condensation reactions to introduce the p-sulfonamidophenyl group at position 8 of the xanthine core .

  • Selectivity: Modifications at positions 3 and 7 (methyl groups) enhance receptor-binding specificity .

Pharmacological Activity

Adenosine Receptor Antagonism

  • Target: A₂ adenosine receptors (A₂A and A₂B subtypes) .

  • Mechanism: Competes with adenosine for receptor binding, inhibiting downstream signaling.

  • Affinity: Weak water-soluble antagonist with moderate selectivity for A₂ over A₁ receptors .

Additional Biological Effects

  • Acetylcholinesterase Inhibition: Shows potential for modulating neurodegenerative pathways (e.g., Alzheimer’s).

  • Anticancer Properties: Induces apoptosis in cancer cells via adenosine receptor-mediated pathways.

Research Applications

Application AreaFindings/Use CasesSource
Neurological StudiesInvestigated for sleep disorders, Huntington’s, and Parkinson’s disease due to adenosine modulation .
Enzyme InhibitionTested in acetylcholinesterase assays for Alzheimer’s research.
Receptor Binding AssaysUsed as a reference compound in radioligand studies for A₂ receptor characterization .

Comparative Analysis of Xanthine Derivatives

Recent studies highlight structural modifications that enhance activity:

DerivativeA₂A Affinity (Ki)Selectivity (A₂A vs. A₁)Source
8-(m-Bromostyryl)-DMPX8 nM146-fold
This CompoundNot explicitly reportedModerate A₂ selectivity

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